REACTION_CXSMILES
|
[CH2:1](N(CC)CC)C.[C:8](Cl)(=[O:11])[CH:9]=[CH2:10].[O:13]1C[CH2:16][CH2:15][CH2:14]1>ClCCl>[CH3:1][O:11][C:8]1[CH:16]=[CH:15][C:14]([OH:13])=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
TEMPERATURE
|
Details
|
by refluxing the solvent over molecular sieves until the water content
|
Type
|
CUSTOM
|
Details
|
remained below 30° C
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through ca. 1 cm of Celite 545
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |